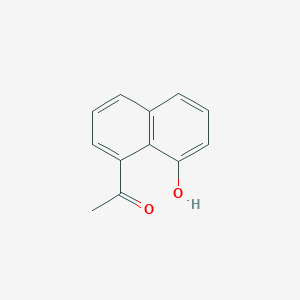

1-(8-Hydroxynaphthalen-1-yl)ethan-1-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions: 1-(8-Hydroxynaphthalen-1-yl)ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of naphthol with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under reflux conditions, yielding the desired product after purification.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to ensure product quality.

化学反应分析

Types of Reactions: 1-(8-Hydroxynaphthalen-1-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The acetyl group can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Various electrophiles in the presence of a catalyst, such as sulfuric acid (H2SO4) or ferric chloride (FeCl3).

Major Products Formed:

Oxidation: Formation of 1-acetylnaphthalene-8-one or 1-acetylnaphthalene-8-carboxylic acid.

Reduction: Formation of 1-(8-hydroxy-1-naphthyl)ethanol.

Substitution: Formation of various substituted naphthalene derivatives depending on the electrophile used.

科学研究应用

1-(8-Hydroxynaphthalen-1-yl)ethan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 1-(8-Hydroxynaphthalen-1-yl)ethan-1-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

相似化合物的比较

1-Naphthol: Similar structure but lacks the acetyl group.

2-Acetylnaphthalene: Acetyl group attached to the 2nd position instead of the 8th.

1-Acetylnaphthalene: Lacks the hydroxyl group.

Uniqueness: 1-(8-Hydroxynaphthalen-1-yl)ethan-1-one is unique due to the presence of both the hydroxyl and acetyl groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality allows for a broader range of applications compared to its similar counterparts.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 1-(8-Hydroxynaphthalen-1-yl)ethan-1-one, and what reaction conditions optimize yield?

The compound is typically synthesized via Friedel-Crafts acylation or modified Nencki methods. For example, hydroxynaphthalene derivatives are reacted with acetyl chloride or acetic anhydride in the presence of Lewis acids (e.g., ZnCl₂) under reflux in glacial acetic acid. Optimal conditions include a 1:2 molar ratio of naphthol to acetylating agent, 8–12 hours of reflux at 110–120°C, and purification via recrystallization from ethanol or methanol . Yield improvements (up to 75%) are achieved by controlling moisture levels and using anhydrous solvents.

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Spectroscopy :

- ¹H/¹³C NMR : Assign hydroxyl (δ 9.5–10.5 ppm) and ketone (δ 200–210 ppm for carbonyl carbon) groups. Aromatic protons appear as multiplet signals (δ 6.5–8.5 ppm) .

- FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and ketone (1650–1750 cm⁻¹) functional groups.

- X-ray crystallography : Use SHELXL for refinement (e.g., hydrogen bonding networks, torsion angles). For example, O–H···O interactions stabilize crystal packing, as seen in related hydroxynaphthalenone derivatives .

Q. What are the primary research applications of this compound in chemistry and biology?

- Chemistry : Acts as a precursor for synthesizing chalcones, spirocyclic compounds, and ligands for coordination chemistry (e.g., metal-organic frameworks) .

- Biology : Screened for antimicrobial activity against Gram-positive bacteria (e.g., S. aureus, MIC ~25 µg/mL) due to chlorine substituents enhancing membrane disruption .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., hydrogen bonding vs. steric effects) be resolved during refinement?

Use SHELXL’s restraints for disordered regions and validate via R-factor convergence (target: R₁ < 0.05). For example, in hydroxynaphthalenone derivatives, conflicting O–H···O and C–H···π interactions are resolved by analyzing residual electron density maps and adjusting thermal parameters iteratively .

Q. How does the positional isomerism of hydroxyl groups (e.g., 7- vs. 8-hydroxy) affect reactivity and biological activity?

- Reactivity : The 8-hydroxy isomer exhibits higher electrophilicity at the carbonyl group due to intramolecular hydrogen bonding, enabling regioselective nucleophilic additions (e.g., Grignard reactions) .

- Biological activity : 8-Hydroxy derivatives show 2–3× enhanced antimicrobial efficacy compared to 7-hydroxy analogs, attributed to improved membrane permeability (logP difference: ~0.5 units) .

Q. What methodologies are used to evaluate interactions with biological targets (e.g., enzymes)?

- Molecular docking : Simulate binding to E. coli enoyl-ACP reductase (PDB: 1C14) using AutoDock Vina. Key interactions: hydrogen bonds with Thr₃₂₀ and hydrophobic contacts with Phe₂₄₀ .

- In vitro assays : Measure IC₅₀ via NADH oxidation inhibition (e.g., 18.7 µM for 8-hydroxy derivatives vs. >50 µM for non-hydroxylated analogs) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Variable substituents : Introduce halogens (e.g., Cl, F) at the 4-position to enhance lipophilicity (logP ↑ 0.3–0.7) and antibacterial potency .

- Scaffold modifications : Replace the ethanone group with a thioamide to improve binding to bacterial DNA gyrase (ΔG ↓ 2.1 kcal/mol) .

Q. What experimental strategies mitigate oxidative instability during storage or reactions?

- Storage : Use amber vials under inert gas (N₂/Ar) at –20°C to prevent photooxidation of the hydroxyl group.

- Reaction conditions : Add antioxidants (e.g., BHT, 0.1% w/w) during reflux to suppress radical formation. Monitor degradation via HPLC (retention time shift >1 min indicates oxidation) .

属性

分子式 |

C12H10O2 |

|---|---|

分子量 |

186.21 g/mol |

IUPAC 名称 |

1-(8-hydroxynaphthalen-1-yl)ethanone |

InChI |

InChI=1S/C12H10O2/c1-8(13)10-6-2-4-9-5-3-7-11(14)12(9)10/h2-7,14H,1H3 |

InChI 键 |

KTFHMEIAZXUMON-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)C1=CC=CC2=C1C(=CC=C2)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。